2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE
Description
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a methoxyphenyl group attached to a tetrazole ring
Properties
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-22-12-4-2-10(3-5-12)16-18-20-21(19-16)8-11-6-14-15(7-13(11)17)24-9-23-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMPPYSULWOGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce a bromine atom at the 6-position.
Formylation: The brominated benzodioxole is then formylated to introduce a formyl group at the 5-position.
Tetrazole Formation: The formylated intermediate reacts with sodium azide and ammonium chloride to form the tetrazole ring.
Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and ammonium chloride (NH4Cl) are used for tetrazole formation, while methoxyphenyl groups can be introduced using methoxyphenyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the methoxyphenyl group contribute to its binding affinity and specificity. The tetrazole ring may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Methyl 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- (6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Uniqueness
2-[(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL]-5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOLE is unique due to the combination of its structural features, including the brominated benzodioxole moiety, the methoxyphenyl group, and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
